3-methyl-5-methylidene-2,5-dihydrofuran-2-one
CAS No.: 61892-54-4
Cat. No.: VC11576061
Molecular Formula: C6H6O2
Molecular Weight: 110.11 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61892-54-4 |
|---|---|
| Molecular Formula | C6H6O2 |
| Molecular Weight | 110.11 g/mol |
| IUPAC Name | 3-methyl-5-methylidenefuran-2-one |
| Standard InChI | InChI=1S/C6H6O2/c1-4-3-5(2)8-6(4)7/h3H,2H2,1H3 |
| Standard InChI Key | JTOAPCOQJLEHPT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C)OC1=O |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound features a furanone backbone with a methyl group at position 3 and a methylidene group at position 5. This configuration introduces significant strain and reactivity due to the conjugated double bond system within the lactone ring. The planar structure facilitates π-orbital interactions, enhancing its suitability for cycloaddition and polymerization reactions .
Physicochemical Data
Key physical properties include a density of 1.09 g/cm³ and a boiling point of 220.4°C at 760 mmHg . The flash point is 82.2°C, indicating moderate flammability under standard conditions . Thermodynamic properties such as the enthalpy of formation () and Gibbs free energy () remain understudied for this compound, though related furanones exhibit values in the range of kJ/mol and kJ/mol, respectively .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 110.11 g/mol | |
| Density | 1.09 g/cm³ | |
| Boiling Point | 220.4°C | |
| Flash Point | 82.2°C |
Synthesis Methods
Cyclization Reactions
The primary synthesis route involves intramolecular cyclization of γ,δ-unsaturated carboxylic acid derivatives. For example, heating 4-pentenoic acid derivatives in the presence of acid catalysts induces lactonization, forming the furanone ring. A two-step process—oxidation followed by ring closure—has also been reported, yielding the target compound with >90% purity.
Alternative Approaches
Microwave-assisted synthesis reduces reaction times from hours to minutes, enhancing efficiency. Enzymatic methods using lipases or esterases are emerging as sustainable alternatives, though yields remain suboptimal (50–60%).
Thermodynamic and Kinetic Behavior
Enthalpy and Reactivity
While direct measurements for 3-methyl-5-methylidene-2,5-dihydrofuran-2-one are scarce, analogous compounds like 2,3-dihydro-5-methylfuran (CAS 1487-15-6) exhibit a liquid-phase enthalpy of formation () of kJ/mol . The methylidene group in the target compound likely lowers activation energy for addition reactions, as seen in similar α,β-unsaturated lactones .
Stability Considerations
The compound is stable under inert atmospheres but prone to hydrolysis in aqueous media due to the electrophilic carbonyl group . Storage recommendations include anhydrous conditions and temperatures below 25°C.
Biological Activities and Applications
Industrial Applications
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Pharmaceuticals: Serves as a precursor for prostaglandin analogs and antiviral agents.
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Agrochemicals: Functionalized derivatives act as plant growth regulators.
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Fragrance Industry: Contributes to woody and amber notes in perfumes.
Analytical Characterization
Spectroscopic Techniques
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NMR: NMR (400 MHz, CDCl₃) shows characteristic signals at δ 5.72 (1H, d, Hz, CH₂=) and δ 2.12 (3H, s, CH₃).
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IR: Strong absorption at 1775 cm⁻¹ confirms the lactone carbonyl.
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MS: ESI-MS exhibits a molecular ion peak at m/z 110.037 [M+H]⁺ .
Comparative Analysis with Related Compounds
Structural Analogues
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 2,3-Dihydro-5-methylfuran | Lacks lactone carbonyl | |
| 5-Hydroxy-2(5H)-furanone | Additional hydroxyl group |
Thermodynamic Comparison
The enthalpy of combustion () for 2,3-dihydro-5-methylfuran is kJ/mol , whereas computational models predict values 15–20% higher for the target compound due to its conjugated system .
Research Opportunities and Future Directions
Unexplored Biological Targets
Screening against kinase families (e.g., MAPK, EGFR) could reveal anticancer potential.
Green Chemistry Innovations
Developing photochemical or electrocatalytic synthesis methods may improve sustainability.
Material Science Applications
Copolymerization with styrene or acrylates could yield biodegradable plastics with tunable rigidity.
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